2-(1H-imidazol-1-yl)thiazole

Description

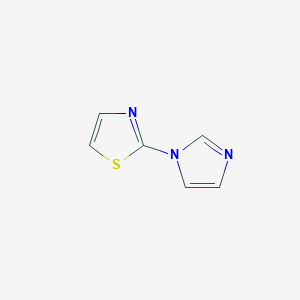

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-3-9(5-7-1)6-8-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUWBOMTSWJYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 1h Imidazol 1 Yl Thiazole and Its Derivatives

Conventional Synthetic Routes to the Core 2-(1H-imidazol-1-yl)thiazole Scaffold

Conventional methods for the synthesis of the 2-(1H-imidazol-1-yl)thiazole core typically involve multi-step sequences. A common and effective strategy is the copper-catalyzed N-arylation reaction, also known as the Ullmann condensation. This approach involves the coupling of a pre-functionalized 2-halothiazole with imidazole (B134444) in the presence of a copper catalyst.

A representative example of this methodology is the synthesis of 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole. In this reaction, 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole (B1394241) is reacted with imidazole using copper(I) iodide (CuI) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a solvent such as N,N-dimethylformamide (DMF) nih.gov. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate and yield nih.gov.

The general scheme for this conventional route can be summarized as follows:

Scheme 1: Conventional Copper-Catalyzed Synthesis of 2-(1H-imidazol-1-yl)thiazole Derivatives

While effective, these conventional methods often require harsh reaction conditions, long reaction times, and the use of potentially toxic solvents and catalysts, which has prompted the development of more efficient and sustainable synthetic protocols.

Advanced One-Pot Synthesis Approaches

To overcome the limitations of conventional multi-step syntheses, researchers have focused on developing advanced one-pot procedures. These methods offer significant advantages by minimizing the number of synthetic steps, reducing waste, and simplifying purification processes. One-pot syntheses often involve multicomponent reactions (MCRs) where three or more reactants are combined in a single reaction vessel to form the desired product in a sequential or domino fashion.

For instance, novel thiazole (B1198619) derivatives can be prepared in a one-pot, three-component reaction utilizing a starting precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole nih.gov. Such approaches streamline the synthesis and allow for the rapid generation of a library of compounds with diverse functionalities. Another innovative one-pot approach is the Groebke–Blackburn–Bienaymé reaction (GBBR), which has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles mdpi.com. This isocyanide-based multicomponent reaction provides a greener and more efficient alternative for constructing this heterocyclic system mdpi.com.

The development of one-pot syntheses for thiazole scaffolds has also been facilitated by the use of reusable catalysts, such as NiFe₂O₄ nanoparticles, in environmentally friendly solvent systems like ethanol:water nih.gov. These catalytic systems not only promote the reaction but can also be easily recovered and reused, further enhancing the sustainability of the process nih.gov.

| One-Pot Synthesis Example | Reactants | Catalyst/Conditions | Key Features | Reference |

| Thiazole Derivatives | α-halo carbonyl compound, thiosemicarbazide (B42300), anhydrides | NiFe₂O₄ nanoparticles, ethanol:water | Reusable catalyst, good yields | nih.gov |

| Imidazo[2,1-b]thiazoles | 3-formylchromone, 2-aminothiazole (B372263), isocyanide | Toluene, 100 °C | Groebke–Blackburn–Bienaymé reaction | mdpi.com |

| Thiazolyl-Pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan (B1678972), microwave irradiation | Biocatalyst, high yields, short reaction time | nih.gov |

Green Chemistry Principles in 2-(1H-imidazol-1-yl)thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including 2-(1H-imidazol-1-yl)thiazole and its derivatives. These approaches aim to minimize the environmental impact of chemical processes by using less hazardous substances, reducing energy consumption, and employing renewable resources.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved product purity. The application of microwave-assisted synthesis has been successfully demonstrated for various thiazole and imidazole-containing heterocycles.

For example, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been achieved through a microwave-assisted reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones bohrium.comresearchgate.net. This method often utilizes a green reaction medium like polyethylene (B3416737) glycol-400 (PEG-400) and can be performed under catalyst-free conditions bohrium.comresearchgate.net. Similarly, novel bioactive thiazolyl-pyridazinediones have been synthesized via a one-pot, three-component reaction under microwave irradiation, highlighting the efficiency of this technique nih.gov.

| Microwave-Assisted Reaction | Reactants | Solvent/Catalyst | Reaction Time | Yield | Reference |

| Imidazo[2,1-b]thiazole derivatives | 1-(2-amino-4-methylthiazol-5-yl)ethanone, α-bromo aralkyl ketones | PEG-400 | 6 min | 96% | researchgate.net |

| Thiazolyl-Pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan, Ethanol | 4-8 min | High | nih.gov |

| Imidazo[1,2-a]pyrimidine-imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate | p-toluenesulfonic acid, Ethanol | - | 46-80% | nih.gov |

Ultrasound-Mediated Synthesis

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to accelerate chemical reactions. This method, known as sonochemistry, can lead to shorter reaction times, milder reaction conditions, and higher yields.

The synthesis of various thiazole derivatives has been successfully achieved using ultrasound promotion. For instance, new thiazole derivatives bearing a coumarin (B35378) nucleus have been synthesized via the reaction of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene) thiosemicarbazide and hydrazonoyl halides under ultrasonic irradiation nih.gov. This method provides a rapid and efficient route to these compounds. Similarly, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives can be promoted by ultrasound irradiation in the presence of an acid catalyst researchgate.netnih.gov.

Solvent-Free and Green Solvent Methodologies

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, there is a growing interest in developing solvent-free reaction conditions or replacing hazardous solvents with greener alternatives.

Polyethylene Glycol 400 (PEG-400): PEG-400 is a non-toxic, biodegradable, and inexpensive solvent that has been effectively used in the synthesis of various heterocyclic compounds. It has been employed as a green reaction medium and catalyst for the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives bohrium.comresearchgate.net. Several pyrazoline derivatives containing both thiazole and imidazole rings have also been synthesized using PEG-400 as an alternative reaction solvent nih.govresearchgate.net.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. Imidazolium-based ionic liquids have been designed and utilized as efficient and reusable catalysts for the one-pot synthesis of various imidazole derivatives under solvent-free conditions researchgate.net. These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures.

Derivatization Strategies for Functionalization of the 2-(1H-imidazol-1-yl)thiazole System

Once the core 2-(1H-imidazol-1-yl)thiazole scaffold is synthesized, further derivatization is often necessary to modulate its physicochemical properties and biological activity. Various functionalization strategies can be employed to introduce different substituents onto the thiazole and imidazole rings.

For example, the synthesis of a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has been reported, where the derivatization involves the formation of aromatic esters and carbamates nih.gov. These modifications are achieved by reacting the hydroxyl group of the parent compound with appropriate acyl chlorides or isocyanates.

Another common derivatization strategy involves the introduction of substituents at the 4- and 5-positions of the thiazole ring. This can be achieved by starting with appropriately substituted 2-halothiazoles in the initial coupling reaction. For instance, using 2-bromo-4-arylthiazoles allows for the introduction of various aryl groups at the 4-position of the final 2-(1H-imidazol-1-yl)thiazole product.

Furthermore, functional groups on the imidazole ring can also be modified. While the N-1 position is occupied by the thiazole ring, the other positions on the imidazole ring can be targeted for derivatization, although this is less commonly reported for this specific scaffold.

The choice of derivatization strategy depends on the desired properties of the final compound and the synthetic accessibility of the required starting materials and reagents.

Substituent Introduction on the Imidazole Ring

The introduction of substituents onto the imidazole ring of 2-(1H-imidazol-1-yl)thiazole is most commonly achieved through N-alkylation of the imidazole nitrogen atom. This reaction is a versatile method for incorporating a wide variety of functional groups.

The N-alkylation of imidazoles can be accomplished using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides, while bases such as potassium hydroxide (B78521) impregnated on alumina (B75360) provide a solid-supported reagent that can be reused. ciac.jl.cn The reaction conditions are generally mild, leading to good yields of the N-alkylated products. ciac.jl.cn Another approach involves the use of dialkyl and alkylene carbonates for N-alkylation, which provides a greener alternative to traditional alkyl halides. researchgate.net Morita–Baylis–Hillman (MBH) alcohols and acetates have also been employed for the N-allylation and N-alkylation of imidazoles, often without the need for a metal catalyst. beilstein-journals.org

A general scheme for the N-alkylation of an imidazole derivative is depicted below:

Starting Material: Imidazole derivative

Reagents: Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH)

Solvent: DMF, Acetonitrile

Product: N-alkylated imidazole derivative

Computational studies have been conducted to investigate the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, providing insights into the reaction mechanism and reactivity. semanticscholar.orgsemanticscholar.org These studies help in predicting the outcome of such reactions and in designing new synthetic routes.

| Starting Material | Reagent | Product | Reference |

| Imidazole | Ethylene carbonate | 2-(1H-Imidazol-1-yl)ethanol | researchgate.net |

| Imidazole | Alkyl halides | N-alkyl imidazole derivatives | ciac.jl.cn |

| Imidazole | MBH alcohols/acetates | N-allyl/alkyl imidazole derivatives | beilstein-journals.org |

| Imidazole | 2-bromo-1-arylethanones | 1-(2-oxo-2-arylethyl)-1H-imidazol-3-ium bromide | semanticscholar.orgsemanticscholar.org |

Substituent Introduction on the Thiazole Ring

The thiazole ring in 2-(1H-imidazol-1-yl)thiazole can also be functionalized to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. The reactivity of the thiazole ring allows for both electrophilic and nucleophilic substitution reactions.

The calculated pi-electron density of the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com Therefore, reactions such as halogenation and sulfonation are expected to occur preferentially at this position. pharmaguideline.com On the other hand, the C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com Deprotonation at the C2 position using strong bases like organolithium compounds can generate a nucleophilic center, which can then react with various electrophiles. pharmaguideline.com

A notable example of substituent introduction on the thiazole ring is the synthesis of 2-(1H-imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. This compound was synthesized via a copper-catalyzed condensation reaction between imidazole and 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole. nih.gov This method demonstrates a powerful strategy for creating C-C bonds and introducing aryl substituents onto the thiazole ring.

The synthesis of various thiazole derivatives often starts from α-halocarbonyl compounds and thioamides (Hantzsch thiazole synthesis) or through the reaction of thiosemicarbazones with α-bromoketones. ekb.egnih.govorganic-chemistry.org These methods can be adapted to synthesize 2-(1H-imidazol-1-yl)thiazole derivatives with substituents on the thiazole ring by using appropriately substituted starting materials.

| Reaction Type | Position on Thiazole Ring | Reagents/Conditions | Product Type | Reference |

| Electrophilic Substitution | C5 | Electrophile (e.g., Br₂, SO₃) | 5-Substituted thiazole | wikipedia.orgpharmaguideline.com |

| Nucleophilic Substitution | C2 | Strong nucleophile or ring activation | 2-Substituted thiazole | pharmaguideline.com |

| Copper-catalyzed Condensation | C4 | Imidazole, 2-bromo-4-arylthiazole, CuI, Cs₂CO₃ | 4-Aryl-2-(1H-imidazol-1-yl)thiazole | nih.gov |

Hybrid System Formation and Fused Ring Systems (e.g., Imidazole-Thiazole-Pyrazol, Imidazole-Thiazole-Benzodioxole, Imidazothiazole)

The 2-(1H-imidazol-1-yl)thiazole scaffold serves as a versatile building block for the construction of more complex molecular architectures, including hybrid molecules and fused ring systems. These strategies aim to combine the pharmacophoric features of different heterocyclic rings to create novel compounds with enhanced biological activities.

Imidazo[2,1-b]thiazoles: One of the most important fused ring systems derived from the imidazole-thiazole core is imidazo[2,1-b]thiazole. These compounds can be synthesized through various methods, including the reaction of 2-aminothiazole with α-haloketones. nih.gov The synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives has been reported, starting from 2-aminothiazole and α-bromo-4-(methylsulfonyl)acetophenone. nih.gov Further functionalization at the C-5 position of the imidazo[2,1-b]thiazole ring can be achieved through reactions with aliphatic amines and formalin. nih.gov One-pot synthesis methods, such as the Groebke–Blackburn–Bienaymé reaction, have also been developed for the efficient construction of the imidazo[2,1-b]thiazole scaffold. mdpi.com Other synthetic approaches include microwave-assisted green synthesis and copper-catalyzed coupling reactions. researchgate.net

Imidazole-Thiazole-Pyrazole Hybrids: The synthesis of hybrid molecules incorporating imidazole, thiazole, and pyrazole (B372694) rings has been reported. These hybrids are often synthesized through multi-component reactions. For instance, substituted imidazole-pyrazole hybrids have been prepared via a reaction involving pyrazole-4-carbaldehydes, ammonium acetate, benzil, and arylamines. nih.gov Another strategy involves the cyclocondensation of a chalcone (B49325) intermediate with a thiosemicarbazide to form a dihydropyrazole, which is then further reacted with a phenacyl bromide to introduce the thiazole ring. nih.gov Thiazolyl-pyrazole hybrids can also be synthesized by reacting pyrazoline N-thioamide derivatives with phenacyl bromides. nih.govacs.org

Other Hybrid and Fused Systems: The versatility of the imidazole and thiazole synthons allows for the creation of a wide array of other hybrid and fused systems. For example, the synthesis of imidazole-thiazole hybrids can be achieved by reacting different phenacyl bromides with imidazole-hydrazinecarbothioamide. nih.govsemanticscholar.org The reaction of 2-aminothiazole derivatives with other reactive intermediates can lead to the formation of various fused heterocyclic systems. researchhub.com The development of synthetic routes to thiazole-based heterocyclic hybrids is an active area of research, with phenacyl bromide being a key precursor. nih.govacs.org

| Hybrid/Fused System | Synthetic Strategy | Key Starting Materials | Reference |

| Imidazo[2,1-b]thiazole | Cyclocondensation | 2-Aminothiazole, α-Haloketone | nih.govacs.org |

| Imidazo[2,1-b]thiazole | One-pot multicomponent reaction | Aldehyde, 2-Aminothiazole, Isocyanide | mdpi.com |

| Imidazole-Thiazole-Pyrazole | Multi-component reaction | Pyrazole-4-carbaldehyde, Ammonium acetate, Benzil, Arylamine | nih.gov |

| Thiazolyl-Dihydropyrazole | Cyclocondensation sequence | Chalcone, Thiosemicarbazide, Phenacyl bromide | nih.gov |

| Imidazole-Thiazole Hybrids | Cyclization | Imidazole-hydrazinecarbothioamide, Phenacyl bromides | nih.govsemanticscholar.org |

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-imidazol-1-yl)thiazole by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of thiazole (B1198619) and its derivatives typically shows signals for the ring protons in the aromatic region, generally between 7.27 and 8.77 ppm, which indicates a significant diamagnetic ring current. wikipedia.org For substituted imidazoles, the chemical shifts of the imidazole (B134444) protons are also found in the aromatic region. For instance, in a related compound, 1-(n-hexadecyl)imidazole, the imidazole protons appear as singlets at 7.58 ppm, 7.13 ppm, and 6.86 ppm in d6-DMSO. rsc.org The specific chemical shifts and coupling constants of the protons on both the thiazole and imidazole rings of 2-(1H-imidazol-1-yl)thiazole provide a unique fingerprint for its structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of the carbon atoms in the heterocyclic rings. In a derivative, 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole, the carbon signals were observed at δ 111.88, 118.24, 122.95, 122.98, 125.00, 125.03, 129.59, 129.66, 130.17, 130.62, 134.35, 135.63, 150.89, and 157.05 ppm. nih.gov These values are characteristic of the carbon environments within the linked imidazole and thiazole ring systems.

Interactive Data Table: Representative NMR Data for 2-(1H-imidazol-1-yl)thiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole | CDCl₃/DMSO-d₆ 5:1 | 7.16 (s, 1H), 7.52–7.56 (m, 2H), 7.67 (s, 1H), 7.75 (s, 1H), 8.09–8.11 (m, 1H), 8.15 (s, 1H), 8.40 (s, 1H) | 111.88, 118.24, 122.95, 122.98, 125.00, 125.03, 129.59, 129.66, 130.17, 130.62, 134.35, 135.63, 150.89, 157.05 | nih.gov |

| 1-(n-hexadecyl)imidazole | d6-DMSO | 7.58 (s, 1H, imidazole), 7.13 (s, 1H, imidazole), 6.86 (s, 1H, imidazole), 3.92 (t, 2H), 1.67 (quintet, 2H), 1.22 (broad s, 26H), 0.85 (t, 3H) | Not Provided | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 2-(1H-imidazol-1-yl)thiazole by detecting the vibrational frequencies of its bonds. The IR spectrum of a related compound, 5-(4-chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione, showed absorption bands at 3499 cm⁻¹ (N-H), 3059 cm⁻¹ (aromatic C-H), 1683 cm⁻¹ (C=N), 1565 and 1480 cm⁻¹ (C=C), and 1259 cm⁻¹ (C=S). nih.gov For 2-(1H-imidazol-1-yl)thiazole, the IR spectrum is expected to exhibit characteristic peaks corresponding to the C-H, C=N, and C=C stretching vibrations of the imidazole and thiazole rings. The absence of certain peaks, such as a strong, broad O-H stretch, can confirm the lack of hydroxyl groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for Related Imidazole-Thiazole Compounds

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |

| 5-(4-Chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione | N-H | 3499 | nih.gov |

| Aromatic C-H | 3059 | nih.gov | |

| C=N | 1683 | nih.gov | |

| C=C | 1565, 1480 | nih.gov | |

| C=S | 1259 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of 2-(1H-imidazol-1-yl)thiazole, further confirming its structure. The molecular formula of 2-(1H-imidazol-1-yl)thiazole is C₆H₅N₃S, with a molar mass of 151.189 g/mol . chembk.com In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the molecule. For instance, studies on related thiazole derivatives have shown characteristic fragmentation pathways, including the loss of small molecules like HCN and C₂H₂S. researchgate.net Analysis of the fragmentation of 2-(1H-imidazol-1-yl)thiazole would likely show cleavage at the bond connecting the imidazole and thiazole rings, as well as fragmentation within the individual heterocyclic rings.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in 2-(1H-imidazol-1-yl)thiazole, which is used to verify its empirical and molecular formula. For a derivative, 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole (C₁₃H₈F₃N₃S), the calculated elemental composition was C, 52.88%; H, 2.73%; N, 14.23%. The experimentally found values were C, 52.95%; H, 2.69%; N, 14.20%, which are in close agreement with the calculated values, thus confirming the compound's composition. nih.gov Similarly, for the parent compound 2-(1H-imidazol-1-yl)thiazole (C₆H₅N₃S), the theoretical elemental composition can be calculated and compared with experimental data to validate its purity and identity.

Interactive Data Table: Elemental Analysis Data for a 2-(1H-imidazol-1-yl)thiazole Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

| 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole | C₁₃H₈F₃N₃S | C | 52.88 | 52.95 | nih.gov |

| H | 2.73 | 2.69 | nih.gov | ||

| N | 14.23 | 14.20 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for 2-(1H-imidazol-1-yl)thiazole by determining the precise arrangement of atoms in the solid state.

X-ray crystallography also provides crucial insights into the intermolecular interactions that govern the crystal packing. In the crystal structure of 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole, adjacent molecules are linked into chains through weak C-H···N interactions. nih.gov The C···N separation was found to be 3.278(2) Å with a C-H···N angle of 169(2)°. nih.gov Similar analyses for 2-(1H-imidazol-1-yl)thiazole would likely reveal the presence of hydrogen bonds involving the imidazole nitrogen atoms and potentially π-π stacking interactions between the aromatic heterocyclic rings, which are important for understanding its solid-state properties.

Interactive Data Table: Crystallographic and Intermolecular Interaction Data for a 2-(1H-imidazol-1-yl)thiazole Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Interaction Details | Reference |

| 2-(1H-imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole | Monoclinic | P2₁/c | C-H···N | C···N distance: 3.278(2) Å, C-H···N angle: 169(2)° | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 1 Yl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-(1H-imidazol-1-yl)thiazole. DFT calculations allow for the accurate prediction of various molecular parameters, offering a theoretical framework to understand the molecule's behavior and reactivity. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netkbhgroup.in

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 2-(1H-imidazol-1-yl)thiazole, DFT methods are employed to calculate the minimum energy conformations. researchgate.netresearchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. For instance, studies on related imidazole (B134444) derivatives have utilized potential energy surface scans by varying specific dihedral angles to identify the most stable conformer. researchgate.net The optimized geometry provides crucial information about the molecule's shape and steric properties. For example, in a related compound, the dihedral angle between the imidazole and benzene (B151609) rings was determined to be 84.53 (5)°. nih.gov

Conformational analysis of related structures, such as n,n'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, has been carried out using programs that generate multiple conformers, which are then optimized using molecular mechanics and further refined with DFT calculations. mdpi.com These studies reveal how the flexibility of certain parts of the molecule can lead to different spatial arrangements of the heterocyclic rings, which can be crucial for their biological activity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. kbhgroup.in

For derivatives of 2-(1H-imidazol-1-yl)thiazole, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. The distribution of HOMO and LUMO densities reveals the probable sites for electrophilic and nucleophilic attacks. kbhgroup.in Studies on similar thiazole (B1198619) derivatives have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. kbhgroup.in

Table 1: Frontier Molecular Orbital Data for a Representative Thiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

This is an example table with representative data. Actual values would be specific to the exact derivative and computational method used.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.netphyschemres.org The EPS map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). physchemres.org

For 2-(1H-imidazol-1-yl)thiazole and its analogs, the EPS map can reveal key features for molecular recognition and binding. chemrxiv.org For example, the nitrogen atoms of the imidazole and thiazole rings are expected to be regions of negative potential, making them potential hydrogen bond acceptors. researchgate.net Conversely, hydrogen atoms attached to nitrogen or carbon may exhibit positive potential, acting as hydrogen bond donors. Understanding the EPS is crucial for predicting how the molecule might interact with a biological target, such as the active site of an enzyme. chemrxiv.orgscispace.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. plos.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions at an atomic level. plos.org

Ligand-Protein Interaction Stability Studies

MD simulations are extensively used to study the stability of a ligand bound to a protein. researchgate.netsemanticscholar.org After docking a derivative of 2-(1H-imidazol-1-yl)thiazole into the active site of a target protein, an MD simulation can be run to observe how the complex behaves in a simulated physiological environment. researchgate.netnih.gov Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov

These simulations can also reveal the specific interactions that contribute to binding stability, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. semanticscholar.orgnih.gov For instance, simulations have confirmed the stability of imidazo[2,1-b]thiazole (B1210989) derivatives within the binding site of human peroxiredoxin 5. researchgate.net Similarly, studies on other thiazole derivatives have used MD simulations to validate docking results and understand the dynamics of ligand-protein interactions. plos.orgphyschemres.org

Conformational Stability and Dynamics

MD simulations are also valuable for studying the conformational stability and dynamics of the 2-(1H-imidazol-1-yl)thiazole scaffold itself. mdpi.com These simulations can explore the different conformations the molecule can adopt in solution and the energy barriers between them. This information is crucial for understanding how the molecule's flexibility might influence its ability to bind to a receptor. mdpi.com By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the transitions between them. mdpi.com This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations alone.

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding mechanisms and affinities of potential drug candidates with their biological targets. In the context of 2-(1H-imidazol-1-yl)thiazole and its derivatives, molecular docking studies have been pivotal in elucidating their interactions with various enzymes and proteins, thereby explaining their observed biological activities.

Prediction of Binding Modes and Affinities to Theoretical Receptors and Enzymes

Molecular docking simulations have been employed to predict how derivatives of an imidazo[2,1-b]thiazole scaffold interact with specific biological targets. For instance, studies on novel thiadiazole derivatives incorporating an imidazo[2,1-b]thiazole moiety have shown strong binding interactions with the Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma. nih.gov The docking results for these compounds revealed low energy scores, indicating a high affinity for the GPC-3 protein. nih.gov This suggests that the imidazo[2,1-b]thiazole core can serve as a promising foundation for developing potent inhibitors of this protein.

Similarly, a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were designed and evaluated as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies supported the design of these compounds, and subsequent in vitro evaluations confirmed their inhibitory activity. nih.gov The most potent compound from this series demonstrated a high predicted permeability across the blood-brain barrier and low cytotoxicity, highlighting its potential as a lead compound for further optimization. nih.gov

In another study, new imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivatives were investigated for their inhibitory activity against Pim-1 kinase, a protein involved in cell cycle progression and apoptosis. researchgate.net Docking studies were used to understand the binding mode of these compounds within the ATP pocket of Pim-1 kinase. researchgate.net The results indicated that these derivatives could effectively interact with the active site, with one compound, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole, showing particularly high inhibitory activity. researchgate.net

The following table summarizes the predicted binding affinities of selected 2-(1H-imidazol-1-yl)thiazole derivatives against their respective protein targets.

| Compound Derivative | Target Protein | Predicted Binding Affinity (Docking Score) |

| Imidazo[2,1-b]thiazole linked thiadiazole | Glypican-3 (GPC-3) | Low energy scores, indicating strong binding nih.gov |

| 2-substituted-thio-N-(thiazol/imidazol-2-yl)acetamide | β-secretase (BACE-1) | IC50 = 4.6 μM for the most potent analog nih.gov |

| Imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivative | Pim-1 Kinase | High inhibitory activity (98%) with MIC of 3.14 μg/ml for the most potent analog researchgate.net |

Analysis of Specific Ligand-Target Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies provide a detailed map of these interactions, which is crucial for understanding the basis of a compound's biological activity and for guiding further structural modifications to enhance potency and selectivity.

In the case of imidazo[2,1-b]thiazole derivatives targeting the GPC-3 protein, the strong binding interactions are attributed to a combination of these forces within the active site. nih.gov Similarly, the inhibitory action of the 2-substituted-thio-N-(thiazol/imidazol-2-yl)acetamide derivatives against BACE-1 is a result of specific interactions within the enzyme's catalytic pocket. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals, providing a more intuitive chemical picture of bonding. uni-muenchen.de

The analysis provides insights into the electronic structure, such as the occupancy of natural orbitals. youtube.com Deviations from an idealized Lewis structure, indicated by weak occupancies of antibonding orbitals, signify delocalization effects. wikipedia.org This information is valuable for understanding the reactivity and electronic properties of the molecule.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a three-dimensional surface that encapsulates the molecule. The surface is colored according to various properties, such as the distance to the nearest nucleus external to the surface (d_e) and internal to the surface (d_i), allowing for the identification and characterization of different typesof intermolecular contacts. nih.gov

For heterocyclic compounds, Hirshfeld surface analysis has been used to understand the nature and extent of intermolecular interactions like C-H···O and N-H···O hydrogen bonds, as well as π-π stacking interactions, which are crucial in the formation of three-dimensional supramolecular structures. nih.gov The analysis provides a quantitative measure of these interactions, enabling a deeper understanding of the crystal packing and its influence on the physical properties of the compound. rsc.org

Coordination Chemistry and Supramolecular Assembly of 2 1h Imidazol 1 Yl Thiazole Ligands

Design Principles for 2-(1H-imidazol-1-yl)thiazole as a Multidentate Ligand

The efficacy of 2-(1H-imidazol-1-yl)thiazole as a ligand stems from its inherent structural and electronic properties. It is designed as a multidentate linker, possessing two potential nitrogen donor sites for coordination with metal ions: the 'pyridine-like' N3 atom of the imidazole (B134444) ring and the nitrogen atom of the thiazole (B1198619) ring. This arrangement allows the ligand to act as a versatile building block in constructing coordination complexes.

The flexibility and conformational freedom of such ligands can lead to greater structural diversity in the resulting metal complexes. The imidazole and thiazole rings are both aromatic, which allows them to participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. The presence of multiple nitrogen atoms makes these ligands capable of forming stable coordination complexes with a wide variety of metal ions through different coordination modes, including monodentate, bidentate, and bridging fashions. mdpi.com The ability to engage in both coordination bonds and weaker non-covalent interactions like hydrogen bonding and π-stacking makes 2-(1H-imidazol-1-yl)thiazole an excellent candidate for crystal engineering and the rational design of multi-dimensional metal-organic frameworks. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving imidazole- and thiazole-containing ligands is typically achieved through solution-based methods. These methods often involve the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or sulfates) in a suitable solvent or solvent system, such as methanol, ethanol, or dimethylformamide (DMF). The reactions can be carried out at room temperature or under solvothermal conditions to facilitate the crystallization of the final product. znaturforsch.comnih.gov

The versatile nature of the 2-(1H-imidazol-1-yl)thiazole ligand allows it to form complexes with a variety of transition metals, each exhibiting distinct coordination geometries. While specific studies on 2-(1H-imidazol-1-yl)thiazole are limited, the behavior of closely related ligands provides significant insight into the expected structures.

Cadmium(II): Cadmium(II) ions are well-known for their flexible coordination sphere, which can range from four to seven-coordinate. In complexes with related imidazole-containing ligands, Cd(II) often forms one-dimensional (1D) chain structures or two-dimensional (2D) layered networks. For example, with the ligand 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole, Cd(II) forms 1D ladder-shaped or looped chains. znaturforsch.com With bis(imidazole) ligands, Cd(II) can achieve a seven-coordinate pentagonal bipyramidal geometry, forming 1D ladder chains that further assemble into 2D supramolecular structures. nih.govresearchgate.net

Cobalt(III): Cobalt(III) typically favors a six-coordinate, distorted octahedral geometry. In a complex with three bidentate 2,2'-biimidazole (B1206591) ligands, the Co(III) atom is coordinated to six nitrogen atoms (CoN₆), forming a stable complex. nih.gov This suggests that 2-(1H-imidazol-1-yl)thiazole could form similar octahedral complexes, likely with a 3:1 ligand-to-metal ratio if acting as a bidentate ligand, or other ratios if it coordinates in a different fashion.

Silver(I): Silver(I) complexes with N-heterocyclic ligands commonly exhibit linear or T-shaped geometries. Studies on Ag(I) complexes with N-heterocyclic carbenes derived from imidazoles show the formation of such structures. nih.gov The coordination with 2-(1H-imidazol-1-yl)thiazole would likely involve the nitrogen atoms, leading to either discrete molecules or polymeric chains depending on the counter-ions and solvent molecules present.

Copper(I): Copper(I) has a strong propensity to form complexes with various geometries, including linear, trigonal planar, and tetrahedral. Binuclear and trinuclear Cu(I) complexes have been synthesized using 1,2,3-triazole-tethered N-heterocyclic carbene ligands, where the copper ions are bridged by the ligands. beilstein-journals.org A similar bridging role can be envisioned for 2-(1H-imidazol-1-yl)thiazole.

Zinc(II): Zinc(II) complexes with N-donor ligands typically adopt a four-coordinate tetrahedral or a six-coordinate octahedral geometry. The specific geometry is often influenced by the stoichiometry of the ligand and the nature of the anions involved in the coordination sphere.

| Metal Ion | Ligand Used in Study | Coordination Geometry | Resulting Structure | Reference |

|---|---|---|---|---|

| Cadmium(II) | 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole | Tetrahedral | 1D looped chain | znaturforsch.com |

| Cadmium(II) | 1,4-bis[(1H-imidazol-1-yl)methyl]benzene | Seven-coordinate pentagonal bipyramidal | 1D ladder chain -> 2D supramolecular | nih.gov |

| Cobalt(III) | 2,2'-biimidazole | Distorted octahedral (CoN₆) | 0D discrete molecule -> 2D layered network | nih.gov |

| Copper(I) | 1,2,3-triazole-tethered NHC | Tri-coordinate | Dinuclear complex | beilstein-journals.org |

| Silver(I) | Imidazole-based NHC | Linear | 0D discrete molecule | nih.gov |

The 2-(1H-imidazol-1-yl)thiazole ligand offers two primary nitrogen atoms for coordination, leading to several possible binding modes. The most common mode observed in related bis-heterocyclic systems is a bidentate-bridging mode, where the N3 atom of the imidazole ring coordinates to one metal center, and the nitrogen atom of the thiazole ring coordinates to an adjacent metal center. This bridging action is fundamental to the formation of coordination polymers. mdpi.comznaturforsch.com

In the complex {[Cd(imb)(µ₂-Cl)Cl]·DMF}n, where 'imb' is the related ligand 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole, the ligand acts as a bridge between two different Cd(II) centers, utilizing the nitrogen atoms from both the imidazole and benzimidazole (B57391) rings. znaturforsch.com This demonstrates the capacity of such ligands to link metal ions into extended networks. Depending on the metal's coordination preference and the steric hindrance of the ligand, monodentate coordination through just one of the nitrogen atoms is also possible, which would typically lead to the formation of discrete 0D complexes.

Supramolecular Frameworks and Coordination Polymers

The assembly of individual metal-ligand complexes into extended, ordered structures is a hallmark of supramolecular chemistry. For 2-(1H-imidazol-1-yl)thiazole, the combination of strong directional coordination bonds and weaker, non-covalent interactions drives the formation of supramolecular frameworks and coordination polymers with diverse dimensionalities.

While the primary structure of coordination polymers is defined by metal-ligand bonds, the final dimensionality and crystal packing are heavily influenced by non-covalent interactions such as hydrogen bonds and π-π stacking. nih.gov

Hydrogen Bonding: Hydrogen bonds, particularly C-H···N and C-H···O interactions, play a critical role in linking adjacent polymeric units. nih.govnih.gov In many Cd(II) coordination polymers, 1D chains or 2D layers are further connected by hydrogen bonds involving coordinated anions or solvent molecules, leading to the formation of robust 3D supramolecular networks. nih.govresearchgate.net For instance, in one Cd(II) polymer, adjacent 1D chains are linked by C-H···O hydrogen bonds to create a 2D supramolecular sheet. nih.gov

π-π Stacking: The aromatic nature of the imidazole and thiazole rings facilitates π-π stacking interactions between adjacent ligands. These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 4.0 Å, are crucial for stabilizing the crystal lattice and directing the assembly of layered structures. acs.orgmdpi.com In a Cd(II) coordination polymer containing 4-(4-pyridinyl)thiazole-2-thiol, π-π stacking interactions, along with hydrogen bonds, help stabilize a 2D supramolecular layer structure. tandfonline.com The interplay between hydrogen bonding and π-π stacking is often cooperative, leading to intricate and stable crystal packing. rsc.orgrsc.org

The combination of metal-ligand coordination geometry and non-covalent interactions allows for the construction of frameworks with controlled dimensionality.

0D Structures: Discrete, zero-dimensional structures typically form when the coordination sphere of the metal ion is saturated by a limited number of ligands, preventing further extension into a polymeric chain. This can occur with bulky ligands or when strong chelating agents are present.

1D Structures: One-dimensional chains are a common motif for bridging ligands like 2-(1H-imidazol-1-yl)thiazole. The ligand can link metal centers in a linear or zigzag fashion. In several reported Cd(II) complexes with similar bis(imidazole) ligands, the metal ions and ligands self-assemble into 1D ladder or looped chains. znaturforsch.comnih.gov

2D Structures: Two-dimensional networks, or layers, can be formed in two primary ways. Firstly, through the use of multi-connecting ligands or metal nodes that can extend in two directions. Secondly, by linking pre-formed 1D chains through additional ligand bridges or strong hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net For example, a Cd(II) polymer with a 1,3,5-tris-substituted imidazole ligand directly forms a 2D layered structure. nih.gov

3D Structures: Three-dimensional frameworks arise when 2D layers are pillared by linker ligands or when they are interconnected through strong and directional non-covalent bonds. mdpi.com In many cases, what appears as a 1D or 2D coordination polymer becomes a 3D supramolecular network when hydrogen bonds and π-π stacking are considered. researchgate.netresearchgate.net For example, a Cd(II) complex forms 2D layers that are extended into a 3D supramolecular polymer via hydrogen bonds and π-π stacking interactions. mdpi.com

| Dimensionality | Compound/System | Key Structural Features | Reference |

|---|---|---|---|

| 1D | {[Cd(imb)(µ₂-Cl)Cl]·DMF}n | Ligand bridges Cd(II) ions to form looped chains. | znaturforsch.com |

| 1D -> 2D | [Cd₂(NO₃)₄(C₁₄H₁₄N₄)₃]n | 1D ladder chains are connected by C-H···O hydrogen bonds to form 2D supramolecular layers. | nih.gov |

| 2D | {Cd(C₁₈H₁₈N₆)₂}n | Tris-imidazole ligands join Cd(II) centers into a 2D layered structure. | nih.gov |

| 2D -> 3D | [Cd₃(H₂L)₃(Pza)₂(H₂O)₂]n | 2D layers are extended into a 3D supramolecular polymer via hydrogen bonds and π-π stacking. | mdpi.com |

| 3D | {[Co₃(TDA)₂(H₂O)₈]·H₂O}n | 1D chains are linked into a 3D framework through hydrogen bonding. | researchgate.net |

Future Directions and Emerging Research Avenues for 2 1h Imidazol 1 Yl Thiazole

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to design processes that are environmentally benign and economically viable. For 2-(1H-imidazol-1-yl)thiazole and its derivatives, a shift away from traditional, often harsh, synthetic conditions is paramount.

Current synthetic strategies for related imidazo[2,1-b]thiazoles often rely on multi-step procedures which may involve hazardous reagents and generate significant waste. mdpi.comlookchem.com Future research should prioritize the development of one-pot syntheses and multicomponent reactions (MCRs) . mdpi.comnih.govijcce.ac.ir These approaches offer inherent advantages by reducing the number of isolation and purification steps, thereby saving time, solvents, and energy. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has shown promise for the synthesis of imidazo[2,1-b]thiazole (B1210989) scaffolds and could be adapted for 2-(1H-imidazol-1-yl)thiazole. mdpi.com

The exploration of green catalysts and alternative energy sources represents another critical frontier. nih.govnih.gov The use of reusable and biodegradable catalysts, such as those based on chitosan (B1678972) or magnetic nanoparticles, can significantly reduce the environmental footprint of the synthesis. nih.govmdpi.com Furthermore, techniques like microwave-assisted synthesis and ultrasonic irradiation can accelerate reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is also a key aspect of developing more sustainable protocols. researchgate.net

| Synthetic Approach | Key Advantages | Potential Application for 2-(1H-imidazol-1-yl)thiazole |

| One-Pot Synthesis | Reduced waste, time, and resource consumption. | Direct condensation of a 2-halothiazole with imidazole (B134444) in a single step. |

| Multicomponent Reactions | High atom economy and molecular diversity. | Combining imidazole, a thiazole (B1198619) precursor, and other reactants in a single operation. |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Accelerating the coupling reaction between imidazole and a substituted thiazole. nih.govresearchgate.netorganic-chemistry.org |

| Green Catalysis | Use of non-toxic, recyclable catalysts. | Employing catalysts like chitosan or NiFe2O4 nanoparticles for the synthesis. nih.govmdpi.com |

Advanced Computational Modeling for Predictive Design and De Novo Ligand Generation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules. For 2-(1H-imidazol-1-yl)thiazole, advanced computational modeling can guide the design of derivatives with specific biological activities or material properties.

Predictive modeling , through techniques like Quantitative Structure-Activity Relationship (QSAR) studies, can establish mathematical relationships between the structural features of 2-(1H-imidazol-1-yl)thiazole analogs and their biological activities. laccei.orgresearchgate.netresearchgate.net This allows for the in silico prediction of the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. Molecular docking studies can further elucidate the binding modes of these compounds with biological targets, providing insights for rational drug design. nih.govnih.gov

Looking forward, the application of de novo design algorithms holds immense potential. These methods can generate entirely new molecular structures based on the desired interactions with a biological target. The 2-(1H-imidazol-1-yl)thiazole scaffold can serve as a foundational fragment for these algorithms, which would then build upon it to design novel ligands with optimized binding affinities and selectivity. nih.govnih.govchemmethod.com

| Computational Technique | Application to 2-(1H-imidazol-1-yl)thiazole | Expected Outcome |

| Molecular Docking | Simulating the binding of derivatives to target proteins. | Understanding key interactions and guiding structural modifications. nih.govnih.gov |

| QSAR Modeling | Correlating structural properties with biological activity. | Predicting the activity of new analogs before synthesis. laccei.orgresearchgate.netresearchgate.net |

| De Novo Design | Generating novel molecules based on a target's binding site. | Creating new lead compounds with the 2-(1H-imidazol-1-yl)thiazole core. nih.govnih.govchemmethod.com |

Exploration of New Coordination Chemistry Applications (e.g., in Catalysis, Smart Materials)

The nitrogen atoms in both the imidazole and thiazole rings of 2-(1H-imidazol-1-yl)thiazole make it an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. This opens up a vast field of research into the applications of its metal-organic frameworks (MOFs) and coordination polymers in catalysis and the development of smart materials.

In the realm of catalysis , metal complexes of 2-(1H-imidazol-1-yl)thiazole could serve as efficient and recyclable catalysts for a variety of organic transformations. chemscene.comacs.org The specific geometry and electronic properties of the metal center, influenced by the ligand, can be tuned to achieve high catalytic activity and selectivity.

Furthermore, the development of smart materials based on these coordination complexes is a promising avenue. For instance, the luminescent properties of certain metal complexes can be exploited for the creation of sensors that detect specific ions, molecules, or changes in the environment. researchgate.netnih.govscientificarchives.commdpi.comresearchgate.netmdpi.com The design of MOFs with 2-(1H-imidazol-1-yl)thiazole as a linker could lead to materials with tunable porosity and functionality, suitable for applications in gas storage, separation, and sensing. researchgate.net

| Application Area | Potential Role of 2-(1H-imidazol-1-yl)thiazole Complexes | Example Research Direction |

| Catalysis | As recyclable and selective catalysts for organic reactions. chemscene.comacs.org | Synthesis of novel metal complexes and testing their catalytic activity in cross-coupling reactions. |

| Smart Sensors | As the active component in luminescent sensors. researchgate.netnih.govscientificarchives.commdpi.comresearchgate.netmdpi.com | Development of a MOF-based sensor for the detection of heavy metal ions in water. researchgate.net |

| Luminescent Materials | As emitters in lighting and display technologies. | Investigation of the photophysical properties of lanthanide complexes with 2-(1H-imidazol-1-yl)thiazole. |

Integration with Cheminformatics and Artificial Intelligence for High-Throughput Screening and Property Prediction

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the pace of drug discovery and materials science. For 2-(1H-imidazol-1-yl)thiazole, these technologies can be leveraged for high-throughput screening of virtual compound libraries and the accurate prediction of molecular properties.

Virtual high-throughput screening (vHTS) , powered by machine learning algorithms, can rapidly screen vast virtual libraries of 2-(1H-imidazol-1-yl)thiazole derivatives against biological targets or for desired material properties. nih.govcsmres.co.ukscispace.com This can significantly reduce the time and cost associated with experimental high-throughput screening (HTS).

| AI/Cheminformatics Tool | Application to 2-(1H-imidazol-1-yl)thiazole Research | Benefit |

| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries of derivatives against biological targets. | Rapid identification of potential hit compounds. nih.govcsmres.co.ukscispace.com |

| QSAR and Predictive Modeling | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage deselection of compounds with poor pharmacokinetic profiles. laccei.orgresearchgate.netresearchgate.net |

| AI-Driven Lead Optimization | Guiding the modification of hit compounds to improve potency and reduce off-target effects. | More efficient and rapid development of drug candidates. preprints.orgacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.